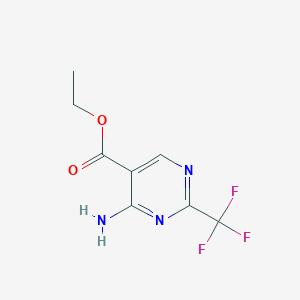

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate

説明

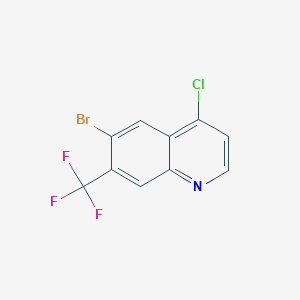

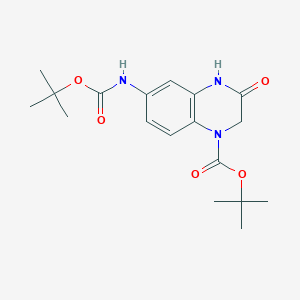

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H8F3N3O2 . It has a molecular weight of 235.17 . This compound is in solid form at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) . This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure.Physical and Chemical Properties Analysis

This compound has a boiling point of 179-180°C . It is a solid at ambient temperature .科学的研究の応用

Inhibitor of AP-1 and NF-kappaB Mediated Gene Expression

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate derivatives were investigated for their ability to inhibit AP-1 and NF-kappaB mediated transcriptional activation in Jurkat T cells. It was identified as a potent inhibitor in this regard, highlighting its potential in gene expression regulation (Palanki et al., 2002).

QSAR Model Development

A QSAR (Quantitative Structure-Activity Relationship) model was developed using support vector machines for this compound analogues. This model was based on calculated quantum chemical parameters and showed a mean relative error of 1.35% in the training set, underscoring its precision in predicting inhibitor effectiveness (Liu et al., 2003).

Synthesis of Functional Pyrazolo Pyrimidine and Tetrazine Derivatives

The compound was utilized in the synthesis of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. These applications demonstrate its utility in developing new chemical classes with specific properties and activities (Wu et al., 2006).

Synthesis of New Heterocycles with Biological Importance

It has also been used in synthesizing novel heterocyclic compounds, which were evaluated for their biological activities. This underscores its importance as a building block in medicinal chemistry for developing new pharmacologically active compounds (Youssef et al., 2013).

Anti-Inflammatory and Anti-Microbial Activity

Derivatives of this compound have been synthesized and shown to exhibit significant anti-inflammatory and anti-microbial activities. This finding opens up avenues for its use in developing new therapeutic agents (A.S.Dongarwar et al., 2011).

Antioxidant and Radioprotective Activities

A novel pyrimidine derivative was synthesized and evaluated for in vitro antioxidant activity and in vivo radioprotection property. This highlights its potential utility in oxidative stress management and protection against ionizing radiation (Mohan et al., 2014).

作用機序

Target of Action

The primary targets of Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-inflammatory responses .

Mode of Action

This compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in inflammation and cell death, thereby providing neuroprotective effects .

Pharmacokinetics

This suggests that the compound can be readily absorbed in the gastrointestinal tract, potentially leading to good bioavailability .

Result of Action

The result of the compound’s action is a significant anti-neuroinflammatory effect and promising neuroprotective activity . This is evidenced by the reduced production of inflammatory markers and decreased expression of apoptosis markers in targeted cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems . .

Safety and Hazards

特性

IUPAC Name |

ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(8(9,10)11)14-5(4)12/h3H,2H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLXNQNEJONCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651182 | |

| Record name | Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-95-2 | |

| Record name | Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)

![N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine](/img/structure/B1384799.png)

![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)